molecular formula C9H16ClN3O2 B1443555 4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride CAS No. 1361115-48-1

4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride

Cat. No.: B1443555
CAS No.: 1361115-48-1
M. Wt: 233.69 g/mol
InChI Key: AQCBXBQJQFYTEJ-UHFFFAOYSA-N
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Description

4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride is a chemical compound with the molecular formula C9H16O2N3Cl. It is a derivative of piperidine and contains a methoxymethyl group attached to a 1,2,4-oxadiazole ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or a nitrile, with a carboxylic acid or its derivatives.

  • Introduction of the methoxymethyl group: The methoxymethyl group can be introduced using methoxymethylation reagents, such as methoxymethyl chloride, in the presence of a base.

  • Attachment to the piperidine ring: The final step involves the reaction of the modified oxadiazole with piperidine under appropriate conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

  • 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine hydrochloride

  • 4-[2-Methoxy-5-(trifluoromethyl)phenyl]piperidine hydrochloride

Uniqueness: 4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride is unique due to its specific structural features, such as the presence of the methoxymethyl group and the 1,2,4-oxadiazole ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-(methoxymethyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-13-6-8-11-9(12-14-8)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCBXBQJQFYTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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